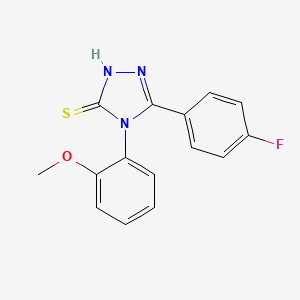
5-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar 1,2,4-triazole derivatives often involves reactions like condensation and cyclization of thiosemicarbazides under basic conditions (Saeed et al., 2019).
- A typical synthesis route might include reactions with various aldehydes or halogenated compounds to form substituted triazoles (Dinh & Hien, 2014).
Molecular Structure Analysis
- Studies on related compounds reveal that the molecular structure often features planar triazole rings with varied dihedral angles with benzene rings, contributing to the stability and reactivity of these compounds (Ding et al., 2009).
Chemical Reactions and Properties
- 1,2,4-Triazole derivatives exhibit a wide range of chemical reactions, primarily due to their ability to act as electron donors and interact with various electrophiles (Ding et al., 2008).
Physical Properties Analysis
- The crystalline structures of these compounds often show intermolecular interactions like hydrogen bonding, which play a crucial role in their stability (Liang et al., 2009).
Chemical Properties Analysis
- These compounds are known for their varied biological activities, including potential antibacterial and antifungal properties (Bhandari & Gaonkar, 2014).
- They often participate in reactions leading to the formation of complex structures, which are of significant interest in medicinal chemistry (Osmanov et al., 2020).
Mécanisme D'action
Target of Action
CCG-24002, also known as 5-(4-fluorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-24002 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway .
Biochemical Pathways
The RhoA pathway is involved in the regulation of the actin cytoskeleton, which is crucial for cell migration and invasion . By inhibiting this pathway, CCG-24002 impacts the expression of several actin-binding proteins that drive membrane protrusion, including ArpC2, VASP, and profilin1 (Pfn1) .
Pharmacokinetics
Pharmacokinetics generally involves the study of how a drug is absorbed, distributed, metabolized, and excreted (adme) in the body . These properties significantly impact a drug’s bioavailability and therapeutic efficacy.
Result of Action
CCG-24002 has shown promising results in inhibiting cancer cell growth and metastasis . It inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations and selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . It also inhibits Rho-dependent invasion by prostate cancer cells .
Action Environment
The action of CCG-24002 can be influenced by various environmental factors. For instance, the age and disease state of the patient can significantly impact drug or radiopharmaceutical bioavailability, pharmacologic response, drug sensitivity, and drug interactions . .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-20-13-5-3-2-4-12(13)19-14(17-18-15(19)21)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMOWUVKWYVVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-(4-fluorobenzyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyridin-2(1H)-one](/img/structure/B5657975.png)
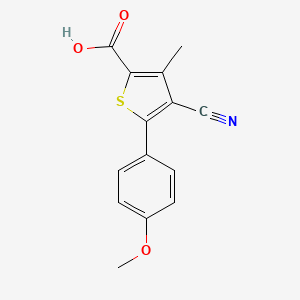
![(3R*,4S*)-3,4-dimethyl-1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-piperidinol](/img/structure/B5657987.png)
![1-[(2-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5657990.png)
![1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5657996.png)
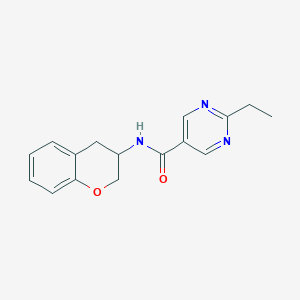
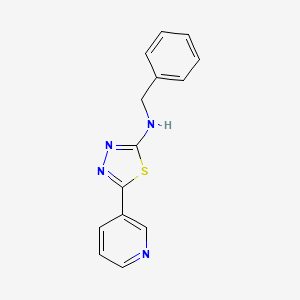
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(2'-fluorobiphenyl-3-yl)carbonyl]piperidine](/img/structure/B5658014.png)
![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5658025.png)
![N-(2-chlorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658038.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5658042.png)
![5-(aminosulfonyl)-N-cyclopropyl-2-fluoro-N-[(2E)-3-phenyl-2-propen-1-yl]benzamide](/img/structure/B5658048.png)
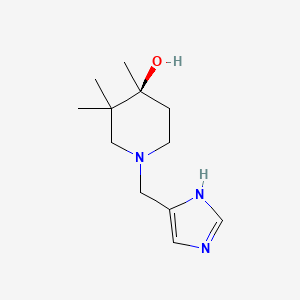
![2-(dimethylamino)-N-methyl-2-(3-methylphenyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5658077.png)